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Compound of Interest

Compound Name:
5-bromo-2-

(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458 Get Quote

An In-depth Technical Guide on 5-bromo-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and spectroscopic data for 5-bromo-2-
(trifluoromethoxy)benzoic acid (CAS 403646-47-9) is not extensively available in peer-

reviewed literature. This guide compiles information from chemical suppliers and provides

proposed experimental protocols and expected analytical data based on established chemical

principles and data from structurally related compounds.

Core Chemical Properties
5-Bromo-2-(trifluoromethoxy)benzoic acid is a halogenated and fluorinated aromatic

carboxylic acid. Such compounds are of significant interest in medicinal chemistry and

materials science, as the trifluoromethoxy group can enhance metabolic stability, lipophilicity,

and binding affinity of molecules to biological targets.[1][2] Its bromine substituent provides a

reactive handle for further chemical modifications, such as cross-coupling reactions, making it a

versatile building block in organic synthesis.[3]

Physical and Chemical Data
The known physical and chemical properties of 5-bromo-2-(trifluoromethoxy)benzoic acid
are summarized in the table below.
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Property Value Reference(s)

CAS Number 403646-47-9 [4][5][6]

Molecular Formula C₈H₄BrF₃O₃ [5][6][7]

Molecular Weight 285.01 g/mol [3][6][7]

Appearance White solid/powder [4][5]

Purity ≥98% [3][5]

Boiling Point 287 °C (Predicted)

Density 1.797 g/cm³ (Predicted)

pKa 2.53 ± 0.36 (Predicted)

Flash Point 127 °C (Predicted)

Storage Temperature
Room Temperature, Sealed in

dry conditions
[4][5]

Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate

personal protective equipment (PPE), including gloves and safety glasses.

Signal Word: Warning[5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Protocols
Proposed Synthesis Protocol: Electrophilic Bromination
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A specific synthesis protocol for 5-bromo-2-(trifluoromethoxy)benzoic acid is not readily

available. However, a plausible route is the electrophilic bromination of 2-

(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is moderately deactivating and, like

other alkoxy groups, is ortho-, para-directing. The carboxylic acid group is a meta-directing

deactivator. Therefore, the bromine is expected to add to the position para to the

trifluoromethoxy group (position 5).

Reaction:

2-(trifluoromethoxy)benzoic acid → 5-bromo-2-(trifluoromethoxy)benzoic acid

Materials:

2-(trifluoromethoxy)benzoic acid

N-Bromosuccinimide (NBS)

Concentrated Sulfuric Acid (H₂SO₄)

Dichloromethane (CH₂Cl₂)

Deionized Water

Sodium bisulfite solution (saturated)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen), dissolve 2-(trifluoromethoxy)benzoic acid in a suitable solvent

like dichloromethane.

Cooling: Cool the solution to 0-5 °C using an ice bath.
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Bromination: Slowly add concentrated sulfuric acid to the solution. In a separate container,

dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane and add it dropwise to

the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC).

Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice water.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with a saturated sodium bisulfite solution (to remove unreacted bromine), deionized water,

and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to obtain pure 5-bromo-2-
(trifluoromethoxy)benzoic acid.
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Reaction Setup

Bromination

Workup & Purification

Dissolve 2-(trifluoromethoxy)benzoic acid
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Add conc. H₂SO₄

Add NBS solution dropwise

Maintain T < 10 °C

Stir at RT for 16-24h

Monitor by TLC/HPLC

Quench with Ice Water

Extract & Wash Organic Layer
(NaHSO₃, H₂O, Brine)

Dry (MgSO₄) & Concentrate

Recrystallize

Final Product:
5-bromo-2-(trifluoromethoxy)benzoic acid

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-bromo-2-(trifluoromethoxy)benzoic acid.
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Analytical & Purification Protocol
The purity of the final compound can be assessed, and purification can be performed using

High-Performance Liquid Chromatography (HPLC).

Instrumentation & Conditions:

Column: C18 reverse-phase column (e.g., 4.6 mm ID x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier.

Solvent A: Water + 0.1% Formic Acid

Solvent B: Acetonitrile + 0.1% Formic Acid

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50

A:B) to a concentration of ~1 mg/mL.

Procedure:

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions

until a stable baseline is achieved.

Injection: Inject the prepared sample onto the column.

Data Acquisition: Acquire the chromatogram for at least 20 minutes.

Analysis: The purity is determined by the area percentage of the main product peak relative

to the total area of all peaks.
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Preparative HPLC (for purification): The same method can be scaled up using a larger-

diameter preparative column to isolate the pure compound from impurities. Fractions

corresponding to the main peak are collected, combined, and the solvent is removed to yield

the purified product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purity Analysis Optional: Preparative Purification

Sample Preparation
(1 mg/mL in Mobile Phase)

Inject Sample (10 µL)

HPLC System Setup
(C18 Column, Gradient Elution)

Data Acquisition
(UV @ 254 nm)

Generate Chromatogram Scale up to Preparative HPLC

Integrate Peak Areas

Calculate Purity (%)

Collect Fractions of Main Peak

Combine & Concentrate Fractions

High-Purity Product (>99.5%)

Click to download full resolution via product page

Caption: General workflow for HPLC analysis and purification.
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Expected Spectroscopic Data
While experimental spectra are not available, the following section details the expected

spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region

corresponding to the three protons on the benzene ring.

-COOH Proton: A broad singlet far downfield, typically >10 ppm.

Aromatic Protons (Ar-H):

The proton at C6 (ortho to the -COOH and meta to the -Br) will likely appear as a doublet.

The proton at C4 (meta to both -COOH and -OCF₃) will likely appear as a doublet of

doublets.

The proton at C3 (ortho to the -OCF₃ and meta to the -Br) will likely appear as a doublet.

The exact chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 8 distinct signals.

Carbonyl Carbon (-COOH): Expected around 165-175 ppm.

Aromatic Carbons: Six signals are expected in the range of 110-150 ppm.

C-Br: The carbon attached to bromine will be shifted to ~115-125 ppm.

C-OCF₃: The carbon attached to the trifluoromethoxy group will be shifted downfield and

may show splitting due to coupling with the fluorine atoms (quartet).

C-COOH: The carbon attached to the carboxylic acid group will be shifted downfield.

Trifluoromethoxy Carbon (-OCF₃): A quartet signal expected around 120 ppm with a large C-

F coupling constant.
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Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of an aromatic carboxylic acid.

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, typical for the hydrogen-bonded

carboxylic acid hydroxyl group.[8]

C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹.[8]

C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1450 cm⁻¹.

C-O Stretch: A band in the 1210-1320 cm⁻¹ region.[8]

C-F Stretch: Strong absorption bands are expected in the 1100-1250 cm⁻¹ region due to the

-OCF₃ group.

C-Br Stretch: A weak band in the fingerprint region, typically 500-650 cm⁻¹.

Applications and Future Directions
While specific biological activities for 5-bromo-2-(trifluoromethoxy)benzoic acid are not

documented, its structural motifs are common in drug development.[4] The trifluoromethoxy

group is often used as a bioisostere for other groups to improve a drug candidate's

pharmacokinetic profile.[1] Benzoic acid derivatives are known to exhibit a wide range of

biological activities, including anti-inflammatory and antimicrobial effects.[9]

Given its structure, this compound is a prime candidate for:

Fragment-Based Drug Discovery: As a building block for creating libraries of more complex

molecules for screening against various therapeutic targets.

Intermediate for Agrochemicals: Fluorinated and brominated aromatics are key components

in many modern pesticides and herbicides.[1]

Pharmaceutical Synthesis: It may serve as a key intermediate in the synthesis of active

pharmaceutical ingredients (APIs), potentially for anti-inflammatory or anti-cancer drugs.[2]
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Further research is required to elucidate the specific biological activities and potential signaling

pathway interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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